6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol
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Overview
Description
6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol typically involves the reaction of a benzo[c][1,2]oxaborole derivative with morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction temperature and solvent choice are critical factors that influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying various biological processes.
Medicine: It is being investigated for its potential therapeutic properties, including antifungal and anti-inflammatory activities.
Industry: The compound is used in the development of advanced materials with unique properties, such as enhanced adhesion and self-healing capabilities.
Mechanism of Action
The mechanism of action of 6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s boron atom plays a crucial role in these interactions, often forming reversible covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxybenzo[c][1,2]oxaborol: Another boron-containing heterocycle with similar structural features.
6-Aminobenzo[c][1,2]oxaborol: A derivative with an amino group instead of a morpholine group.
Uniqueness
6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol is unique due to its morpholine moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific interactions with biological targets are required.
Properties
Molecular Formula |
C11H14BNO3 |
---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
4-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)morpholine |
InChI |
InChI=1S/C11H14BNO3/c14-12-11-7-10(2-1-9(11)8-16-12)13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2 |
InChI Key |
UPNYIYNFAWMEDZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)N3CCOCC3)O |
Origin of Product |
United States |
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